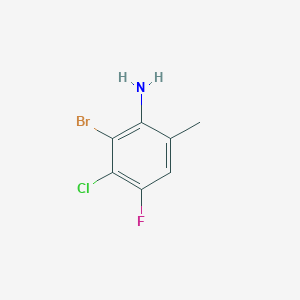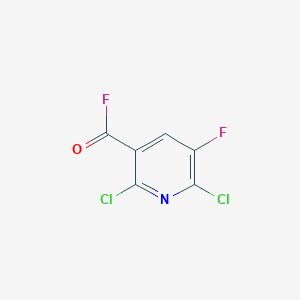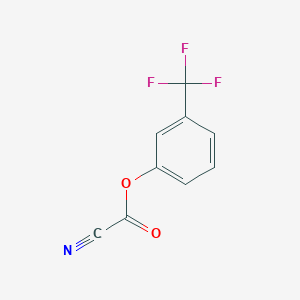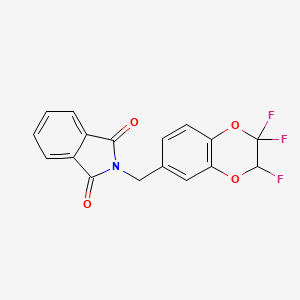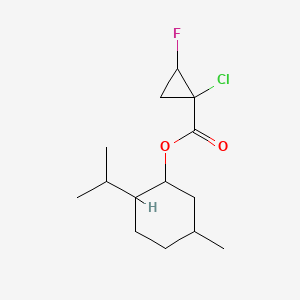
2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate, commonly referred to as 2-IPM-5-MCH-1-ClF-2-FCP, is a fluorinated cyclopropane carboxylate compound that has been gaining attention in the scientific community due to its versatile applications. This compound has been used in a variety of fields such as organic synthesis, materials science, and drug discovery.
Wissenschaftliche Forschungsanwendungen
2-IPM-5-MCH-1-ClF-2-FCP has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various organic compounds, such as amino acids, peptides, and polymers. It has also been used as a catalyst in organic synthesis, as well as a reagent in the synthesis of various pharmaceuticals. In addition, 2-IPM-5-MCH-1-ClF-2-FCP has been used in the synthesis of materials for use in medical devices and electronics.
Wirkmechanismus
The mechanism of action of 2-IPM-5-MCH-1-ClF-2-FCP is not well understood. However, it is believed that the compound acts as a Lewis acid, which means that it can form a covalent bond with an electron-rich species. This bond can then be used to facilitate the formation of other covalent bonds, which can be used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-IPM-5-MCH-1-ClF-2-FCP are not well understood. However, it is believed that the compound may have some potential therapeutic applications, such as in the treatment of cancer and other diseases. In addition, it has been suggested that the compound may have some anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-IPM-5-MCH-1-ClF-2-FCP in lab experiments has several advantages. First, the compound is relatively easy to synthesize, and can be produced in large quantities. Second, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory settings. Finally, the compound is relatively non-toxic and does not pose a significant risk to human health.
However, there are some limitations to the use of 2-IPM-5-MCH-1-ClF-2-FCP in lab experiments. First, the compound is relatively expensive, which can make it difficult to use in large-scale experiments. Second, the compound can be difficult to handle, as it is highly reactive and can easily react with other compounds. Finally, the compound is not well-characterized, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential applications of 2-IPM-5-MCH-1-ClF-2-FCP are vast and varied. In the future, the compound could be used in the synthesis of new materials with unique properties, such as nanomaterials and polymers. It could also be used in the development of new pharmaceuticals, as well as in the synthesis of new drugs. Additionally, the compound could be used in the development of medical devices and electronics. Finally, the compound could be used in the synthesis of new catalysts, which could be used in a variety of organic synthesis applications.
Synthesemethoden
2-IPM-5-MCH-1-ClF-2-FCP can be synthesized via a two-step process. The first step involves the reaction of 2-isopropyl-5-methylcyclohexanone with 1-chloro-2-fluorocyclopropane. This reaction occurs in the presence of a base such as sodium ethoxide, and the product is a 1-chloro-2-fluorocyclopropyl-2-isopropyl-5-methylcyclohexanone. The second step involves the oxidation of this intermediate with a mild oxidizing agent such as hydrogen peroxide. This reaction yields the desired compound, 2-IPM-5-MCH-1-ClF-2-FCP.
Eigenschaften
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 1-chloro-2-fluorocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClFO2/c1-8(2)10-5-4-9(3)6-11(10)18-13(17)14(15)7-12(14)16/h8-12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTQEXVRVKZDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2(CC2F)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)

![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)
